Irisoquin
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Overview
Description
Irisoquin is a natural product found in Iris foetidissima, Iris sibirica, and other organisms with data available.
Scientific Research Applications
Alkylated Benzoquinones in Iris Kumaonensis
Irisoquin, along with other novel alkylated p-Benzoquinones, was identified in Iris kumaonensis. These compounds were characterized through extensive spectroscopic analysis, contributing to the understanding of the chemical composition of this plant species (Mahmood, Kaul, & Jirovetz, 2002).
Cytotoxic Constituent of Iris Missouriensis
This compound, a component of Iris missouriensis, has been identified for its cytotoxic activity against cultured KB and P-388 cells. This discovery is significant for exploring potential cancer treatments and understanding the plant's chemical properties (Wong, Pezzuto, Fong, & Farnsworth, 1985).
Antitumour Agent Irisquinone Synthesis
A high-yielding synthesis method for irisquinone, an antitumour agent, has been developed. Irisquinone, derived from Iris pallasi seeds used in Chinese medicine, shows effectiveness against various cancer types. This research aids in exploring its potential for cancer treatment (Hadfield, McGown, & Butler, 2000).
Synthesis for Potential Radiosensitizer
Irisquinone was synthesized to investigate its use as a potential radiosensitizer. This study contributes to understanding its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Michalak et al., 1989).
Antitumor Action and Toxicity Study
Research on irisquinone's antitumor properties and toxicity revealed its effectiveness against various cancer types in mice, suggesting its potential in cancer therapy. This study provides insights into its therapeutic application and safety profile (Li et al., 1981).
Irisquinone in Traditional Medicine
Irisquinone, extracted from Iris species, has been used in traditional medicine for treating cancer, inflammation, and infections. The study of its chemical constituents and biological activities contributes to understanding its therapeutic potential and applications in alternative medicine (Yang et al., 2013).
Properties
CAS No. |
101339-26-8 |
---|---|
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3 |
InChI Key |
VOJSRSKBOJBZEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
101339-26-8 | |
Synonyms |
2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone irisoquin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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